Cas no 1007676-47-2 (7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)

7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質
名前と識別子
-
- 7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- SCHEMBL16522709
- EN300-1105518
- MFCD09907505
- AKOS012285864
- 1007676-47-2
-
- インチ: 1S/C11H14N2O2/c1-2-5-13-9-4-3-8(12)6-10(9)15-7-11(13)14/h3-4,6H,2,5,7,12H2,1H3
- InChIKey: ZHKGHVSVCCEJKE-UHFFFAOYSA-N
- ほほえんだ: O1CC(N(C2C=CC(=CC1=2)N)CCC)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.6Ų
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105518-5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 5g |
$1821.0 | 2023-10-27 | |
Enamine | EN300-1105518-0.25g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
Enamine | EN300-1105518-0.1g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1105518-0.5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
Enamine | EN300-1105518-5.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 5g |
$2485.0 | 2023-06-10 | ||
Enamine | EN300-1105518-2.5g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
Enamine | EN300-1105518-10.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1105518-1.0g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 1g |
$857.0 | 2023-06-10 | ||
Enamine | EN300-1105518-0.05g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
Enamine | EN300-1105518-10g |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1007676-47-2 | 95% | 10g |
$2701.0 | 2023-10-27 |
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-oneに関する追加情報
Comprehensive Overview of 7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1007676-47-2)
The compound 7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1007676-47-2) is a specialized organic molecule with a unique benzoxazine core structure. This heterocyclic framework is increasingly studied for its potential applications in pharmaceuticals, agrochemicals, and material science. The presence of both amino and propyl functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its role as a precursor for bioactive molecules, given its structural similarity to naturally occurring alkaloids.
In recent years, the demand for benzoxazine derivatives has surged due to their utility in drug discovery. The 7-amino-4-propyl variant stands out for its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing drug-like properties. Computational studies suggest this compound could interact with central nervous system (CNS) targets, aligning with current trends in neurodegenerative disease research. Its 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold also shows promise in modulating inflammatory pathways, a hot topic in immunology.
From a synthetic perspective, CAS 1007676-47-2 is often synthesized via Pd-catalyzed cross-coupling or reductive amination techniques. These methods are frequently searched in academic databases, reflecting the compound's relevance in modern organic synthesis. Environmental considerations have also driven interest in green chemistry approaches for its production, such as microwave-assisted reactions or biocatalysis. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, tools commonly queried by industrial chemists.
The compound's structure-activity relationships (SAR) are a focal point for medicinal chemists. Substitutions at the 4-propyl position or modifications of the 3-one carbonyl group can significantly alter biological activity. This adaptability makes it a valuable scaffold for high-throughput screening (HTS) libraries, a trending topic in precision medicine. Patent analyses reveal growing IP activity around benzoxazine-based therapeutics, particularly for metabolic disorders—a key area of public health concern.
In material science, the 2H-1,4-benzoxazin-3-one moiety contributes to thermally stable polymers. Its incorporation into epoxy resins or photoresists improves mechanical properties, addressing industry demands for advanced coatings. These applications correlate with frequent search terms like "high-performance polymers" and "flame-retardant additives." Recent studies also explore its use in organic electronics, leveraging the conjugated system for charge transport.
Quality control of 7-amino-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one requires strict monitoring of residual solvents and isomeric purity—topics heavily documented in regulatory guidelines. The compound's stability under various pH conditions is another frequently searched parameter, especially for formulation scientists. Storage recommendations often emphasize protection from oxidative degradation, a common challenge with amino-substituted heterocycles.
Emerging research directions include exploring the compound's metal-chelating properties for catalytic applications or its potential as a fluorescent probe. These interdisciplinary angles respond to growing interest in multifunctional molecules across scientific communities. As synthetic methodologies advance, CAS 1007676-47-2 continues to attract attention for both fundamental studies and commercial development.
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